5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid
Description
5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a tert-butylcarbamoyl-substituted amino group at the 5-position. This structure combines the aromatic reactivity of 2-chlorobenzoic acid with the steric and electronic effects of the tert-butylcarbamoyl moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(tert-butylcarbamoylamino)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-7-4-5-9(13)8(6-7)10(16)17/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMIDRRQJYBWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorobenzoic acid moiety with a tert-butylcarbamoyl substituent. The presence of the chloro group at the 2-position enhances its reactivity and biological profiles.
The compound is believed to exhibit its biological effects through the inhibition of specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit glycogen phosphorylase, which plays a crucial role in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. Inhibition of this enzyme can lead to an accumulation of glycogen and a decrease in glucose availability, which may have implications for metabolic disorders such as diabetes.
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell wall synthesis or inhibition of metabolic pathways essential for microbial survival.
- Anticancer Properties : The compound's ability to inhibit specific enzymes may also extend to cancer cell metabolism. By targeting metabolic pathways that are upregulated in cancer cells, it could potentially hinder tumor growth and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits glycogen phosphorylase activity in liver extracts, supporting its role in modulating glucose metabolism.
- Cytotoxicity Assessments : Cytotoxicity tests performed on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects, with higher toxicity observed in rapidly dividing cells compared to normal cells. This selectivity is advantageous for potential therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | Antimicrobial, Anticancer | Glycogen phosphorylase inhibition |
| 2-Chlorobenzoic acid | Plant hormone activity | Modulates plant growth and metabolism |
| 4-Chlorobenzoic acid | Antimicrobial | Disrupts microbial cell wall synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 2-Chlorobenzoic Acid Derivatives
Table 1: Key Structural Analogues and Their Properties
*Calculated based on standard atomic weights.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
